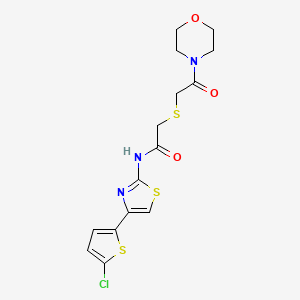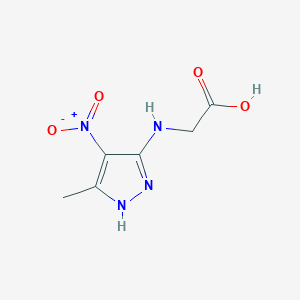![molecular formula C21H28N6OS B2412117 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 941941-90-8](/img/structure/B2412117.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound with complex chemical structure, often studied for its potential applications in various scientific fields. This compound falls under the category of heterocyclic compounds, known for their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide involves multiple steps, often starting with the preparation of key intermediates. One common method includes:
Formation of pyrazolo[3,4-d]pyrimidine core: : This is typically achieved through a cyclization reaction involving hydrazines and cyanopyrimidines under reflux conditions.
Introduction of isobutylamino and methylthio groups: : These functional groups are added via substitution reactions using appropriate alkylating agents under controlled temperature and pH.
Attachment of N-(2-(m-tolyl)acetamide) moiety: : This is usually accomplished through a coupling reaction involving amide formation, catalyzed by agents such as EDCI or DCC.
Industrial Production Methods
Industrial-scale production may adopt similar synthetic pathways but optimized for higher yields and cost-effectiveness. Process optimization often includes solvent selection, reaction time, temperature control, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, affecting primarily the methylthio group.
Reduction: : Reduction can be carried out using agents like lithium aluminum hydride, targeting the pyrazolo[3,4-d]pyrimidine core.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the isobutylamino and methylthio positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents at room temperature.
Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Substituted pyrazolo[3,4-d]pyrimidines with varied functional groups.
Applications De Recherche Scientifique
Chemistry
The compound serves as an intermediate in the synthesis of other heterocyclic compounds, aiding in the development of new materials with unique chemical properties.
Biology
In biological research, it is investigated for its potential inhibitory effects on specific enzymes, due to its structural similarity to known enzyme inhibitors.
Medicine
The compound’s potential as a pharmacophore is explored in medicinal chemistry, particularly for its role in designing new drugs targeting various biological pathways.
Industry
In the industrial sector, its derivatives are studied for applications in material science, such as the development of new polymers and coatings.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. Its mechanism often involves binding to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways. The pathways affected depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide stands out due to its unique combination of functional groups, enhancing its chemical reactivity and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents.
Compounds with similar amide linkages but different core structures.
This compound’s uniqueness lies in its specific structure that combines features from various other heterocyclic compounds, giving it distinct properties suitable for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6OS/c1-14(2)12-23-19-17-13-24-27(20(17)26-21(25-19)29-4)9-8-22-18(28)11-16-7-5-6-15(3)10-16/h5-7,10,13-14H,8-9,11-12H2,1-4H3,(H,22,28)(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRGMFATSFQFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=NC(=NC(=C3C=N2)NCC(C)C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)

![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)
![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)

![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)


![N-(3,4-difluorophenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2412047.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide](/img/structure/B2412048.png)
![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B2412055.png)
![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
